

Trimethylselenonium iodide chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylselenonium*

Cat. No.: *B1202040*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Trimethylselenonium** Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylselenonium Iodide ($(\text{CH}_3)_3\text{Sel}$), often abbreviated as TMSel, is an organoselenium compound of significant interest in biological and chemical research. As the **trimethylselenonium** ($(\text{CH}_3)_3\text{Se}^+$ or TMSe^+) cation paired with an iodide anion, it represents a key urinary metabolite of selenium, playing a role in the element's detoxification and excretion pathways^{[1][2]}. Understanding its chemical and physical properties is crucial for researchers studying selenium metabolism, developing analytical standards, and for professionals in drug development exploring selenium-containing compounds. This guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and analytical characterization of high-purity **trimethylselenonium** iodide.

Core Chemical and Physical Properties

Trimethylselenonium iodide is a salt consisting of a positively charged selenium center bonded to three methyl groups and an iodide counter-ion. High-purity TMSel has been described as a white solid^[3]. The compound is stable when dissolved in water^[3].

Table 1: General and Physical Properties of Trimethylselenonium Iodide

Property	Value	Source
CAS Number	7362-34-7	[4]
Molecular Formula	C ₃ H ₉ SeI	[4]
Molecular Weight	250.98 g/mol	[4]
Appearance	White solid	[3]
Decomposition Point	157.7 °C	[3]
Enthalpy of Decomposition	100.7 kJ/mol	[3]

Table 2: Crystallographic Data for Trimethylselenonium Iodide

The crystal structure of **trimethylselenonium** iodide has been determined by X-ray crystallography.

Parameter	Value	Source
Crystal System	Orthorhombic	[3]
Space Group	Pnma	[3]
Cell Dimensions	a = 14.078 Å, b = 8.000 Å, c = 6.177 Å	[3]
Bond Distance (C-Se)	1.946 Å and 1.962 Å	[3]
Bond Distance (Se···I)	3.776 Å	[3]
Bond Angle (C-Se-C)	98.5° (mean)	[3]

Spectroscopic and Spectrometric Characterization

The identity and purity of synthesized TMSel are confirmed using a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum of TMSel is characterized by a distinct singlet at a chemical shift of 2.76 ppm.[3] This single peak confirms that all nine protons across the three methyl groups are chemically equivalent, which is consistent with the symmetrical structure of the **trimethylselenonium** cation.[3]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides evidence for the key functional groups within the molecule.

Table 3: Key FTIR Absorption Bands for Trimethylselenonium Iodide

Wavenumber (cm ⁻¹)	Assignment	Source
2988 and 3005	C-H stretching vibration of –CH ₃ groups	[3]
1412, 1300, 1265	C-H bending vibrations	[3]
988	C-Se rocking mode (proposed)	[3]

- Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS analysis, particularly in positive ion mode, is used to confirm the mass of the **trimethylselenonium** cation, (CH₃)₃Se⁺. The resulting mass spectrum shows a characteristic pattern of peaks corresponding to the various natural isotopes of selenium, confirming the elemental composition.[3]

Synthesis, Stability, and Decomposition Experimental Protocols

Two primary methods for the synthesis of **trimethylselenonium** iodide are cited in the literature, one for producing high-purity standards and another for creating radiolabeled versions for metabolic studies.

Protocol 1: Synthesis of High-Purity **Trimethylselenonium** Iodide

This method is adapted from the synthesis of high-purity (99.8% \pm 1.1%) TMSel from dimethyl selenide and methyl iodide.[3]

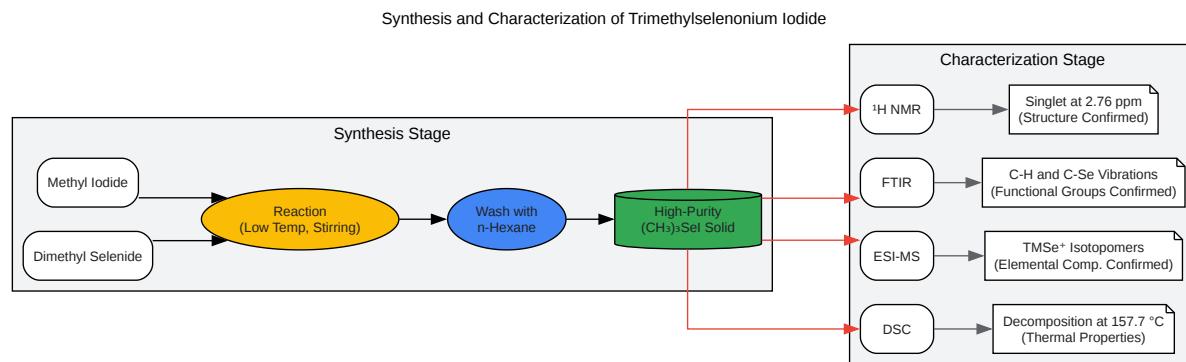
- Reaction Setup: In a sealed reaction vessel, add dimethyl selenide. Cool the vessel to a low temperature (e.g., in an ice bath or cryostat) to control the exothermic reaction.
- Addition of Reactant: Slowly add an excess of methyl iodide to the cooled dimethyl selenide with continuous stirring. Due to the low boiling points of the reactants (methyl iodide: 42.5 °C; dimethyl selenide: 57-58 °C), it is critical to maintain a low temperature and a closed system to prevent evaporation.
- Reaction: Allow the mixture to react for several hours with stirring. The reaction is a nucleophilic substitution (S_N2) where the selenium atom of dimethyl selenide attacks the methyl group of methyl iodide.
- Precipitation: As the reaction proceeds, **trimethylselenonium** iodide will precipitate from the solution as a solid.
- Isolation and Purification:
 - Filter the resulting solid product from the reaction mixture.
 - Wash the solid multiple times with a non-polar solvent like n-hexane to remove any unreacted starting materials.
 - Dry the final product under a vacuum to yield high-purity, solid **trimethylselenonium** iodide.

Protocol 2: Synthesis of $[^{75}\text{Se}]$ **Trimethylselenonium** Iodide

This method is used for preparing radiolabeled TMSel from $[^{75}\text{Se}]$ selenocystine for use in tracer studies.[\[5\]](#)[\[6\]](#)

- Reduction: The starting material, $[^{75}\text{Se}]$ selenocystine, is reduced to $[^{75}\text{Se}]$ selenocysteine using a reducing agent such as sodium borohydride.[\[5\]](#)[\[6\]](#)
- First Methylation: The resulting $[^{75}\text{Se}]$ selenocysteine is reacted with methyl iodide to form $[^{75}\text{Se}]$ Se-methyl-selenocysteine.[\[5\]](#)[\[6\]](#)

- Second Methylation & Elimination: This intermediate is then treated with methyl iodide in a formic acid solution. This forms a Se-dimethyl-selenocysteine selenonium iodide intermediate.[5][6]
- Final Reaction: Over several days, this intermediate spontaneously undergoes elimination to produce alanine and $[^{75}\text{Se}]$ dimethyl selenide. The in-situ generated $[^{75}\text{Se}]$ dimethyl selenide then reacts with the excess methyl iodide to yield the final $[^{75}\text{Se}]$ **trimethylselenonium** iodide product in high yield (>90%).[5][6]

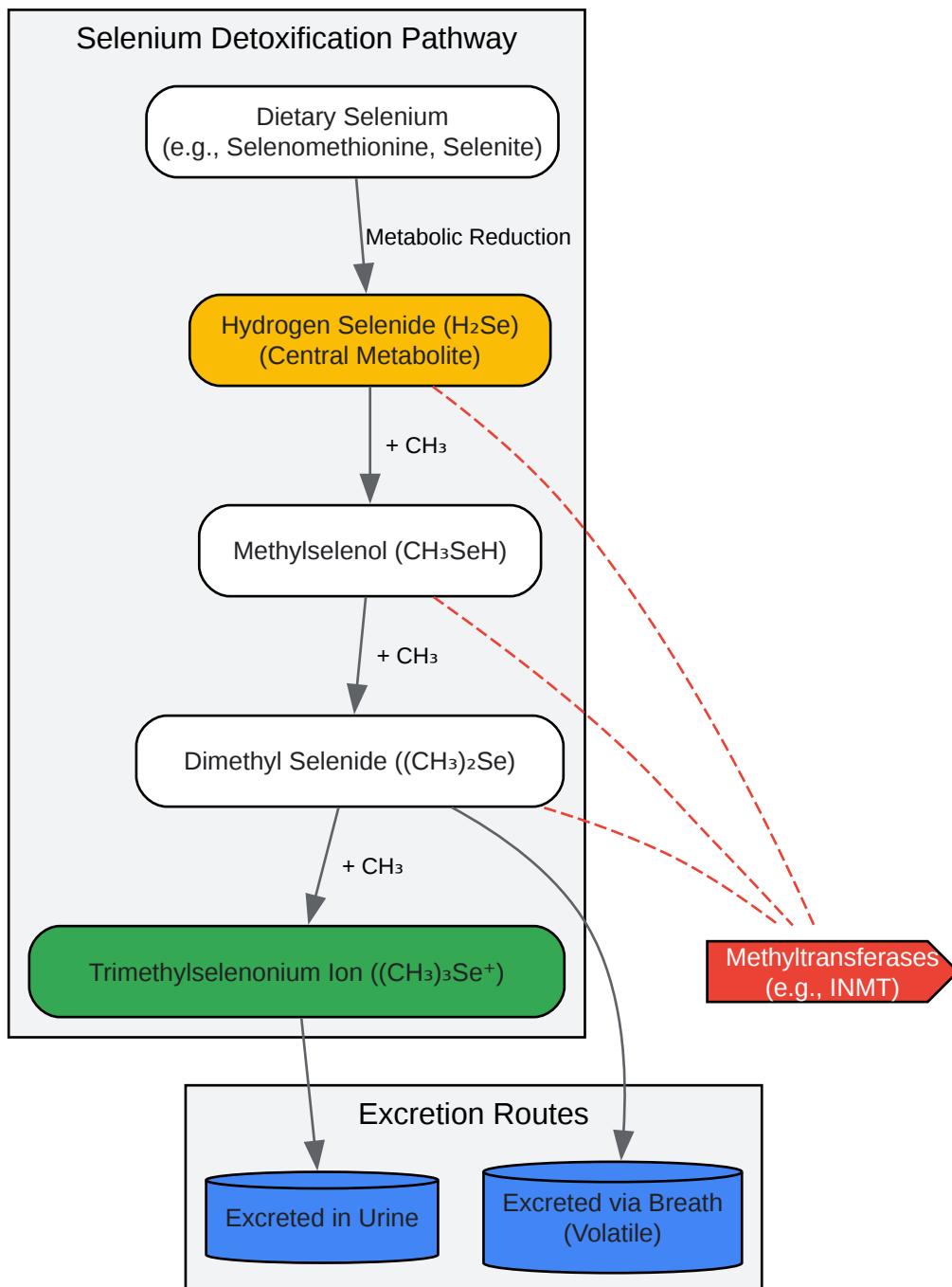

Chemical Stability and Thermal Decomposition

Trimethylselenonium iodide exhibits notable stability. Studies have shown that when dissolved in water, the Se-C bonds are not broken even after 2.5 hours of strong UV irradiation (300 nm).[3] However, the compound undergoes thermal decomposition at 157.7 °C.[3] The decomposition is believed to proceed via the reverse of its synthesis reaction, yielding gaseous dimethyl selenide and methyl iodide, which accounts for the characteristic odor observed upon heating.[3]

Visualized Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for synthesizing and verifying the purity and identity of **trimethylselenonium** iodide.

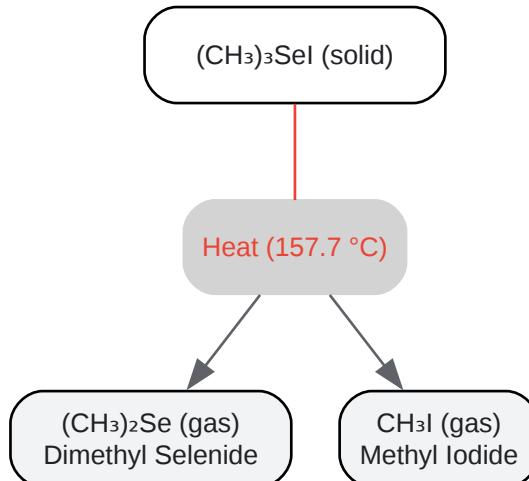

[Click to download full resolution via product page](#)

Caption: Workflow for TMSeI synthesis and analytical verification.

Selenium Metabolism and Detoxification Pathway

The formation of the **trimethylselenonium** ion is a primary detoxification pathway for selenium in humans. This process involves the sequential methylation of a central selenium metabolite, hydrogen selenide (H_2Se).

Biological Pathway of Trimethylselenonium Ion Formation


[Click to download full resolution via product page](#)

Caption: Metabolic pathway for selenium detoxification via methylation.

Thermal Decomposition of Trimethylselenonium Iodide

The thermal breakdown of TMSeI is a retro-synthesis reaction, yielding its volatile precursors.

Thermal Decomposition Pathway of $(\text{CH}_3)_3\text{Sel}$

[Click to download full resolution via product page](#)

Caption: Thermal decomposition of solid **trimethylselenonium** iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Measurement of trimethylselenonium ion in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylselenonium iodide | C₃H₉ISe | CID 3014561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of [75Se]trimethylselenonium iodide from [75Se]selenocystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (⁷⁵Se)trimethylselenonium iodide from (⁷⁵Se)selenocystine (Journal Article) | OSTI.GOV [osti.gov]

- To cite this document: BenchChem. [Trimethylselenonium iodide chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202040#trimethylselenonium-iodide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com